2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
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Overview
Description
2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core, which is known for its diverse biological activities, and is further functionalized with a triazole and pyrazine moiety, enhancing its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactionsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, potentially enhancing the compound’s pharmacological properties .
Scientific Research Applications
2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. The presence of the benzimidazole core, along with the triazole and pyrazine moieties, enhances its potential as a multi-target therapeutic agent. This compound’s versatility makes it a valuable candidate for further research and development in various scientific fields.
Properties
CAS No. |
587006-94-8 |
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Molecular Formula |
C16H15N7S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15N7S/c1-2-23-15(13-9-17-7-8-18-13)21-22-16(23)24-10-14-19-11-5-3-4-6-12(11)20-14/h3-9H,2,10H2,1H3,(H,19,20) |
InChI Key |
PSJFJLXKGMVIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=NC=CN=C4 |
Origin of Product |
United States |
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